[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole and 1-propyl-1H-pyrazole with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole derivatives with reduced functional groups .
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazole
- 1-propyl-1H-pyrazole
- 5-amino-1,3-dimethylpyrazole
Uniqueness
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine stands out due to its unique combination of two different pyrazole moieties, which may confer distinct chemical and biological properties compared to its individual components .
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-5-18-10-12(8-15-18)7-14-9-13-6-11(2)16-17(13)3/h6,8,10,14H,4-5,7,9H2,1-3H3 |
InChI Key |
VCBIXOWRWKVCRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC(=NN2C)C |
Origin of Product |
United States |
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